molecular formula C17H14FN3OS B304260 3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B304260
M. Wt: 327.4 g/mol
InChI Key: TWPMYDPFMCHTOI-UHFFFAOYSA-N
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Description

3-Amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a thienopyridine-carboxamide derivative with a fused cyclopentane ring system. The molecule features a 2-fluorophenyl substituent on the carboxamide group, which may influence its biological activity and physicochemical properties compared to related compounds. Such derivatives are typically synthesized via cyclocondensation of thioxo-cyanopyridine precursors with halogenated acetamides under basic conditions, as seen in analogous reactions .

Properties

Molecular Formula

C17H14FN3OS

Molecular Weight

327.4 g/mol

IUPAC Name

6-amino-N-(2-fluorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C17H14FN3OS/c18-11-5-1-2-6-13(11)20-16(22)15-14(19)10-8-9-4-3-7-12(9)21-17(10)23-15/h1-2,5-6,8H,3-4,7,19H2,(H,20,22)

InChI Key

TWPMYDPFMCHTOI-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)NC4=CC=CC=C4F)N

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

Biological Activity

3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activity, particularly focusing on its anti-cancer properties.

  • Molecular Formula : C18H16FN3OS
  • Molecular Weight : 345.4 g/mol
  • IUPAC Name : 3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

The biological activity of 3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is primarily attributed to its interaction with various molecular targets involved in cancer progression. The compound is believed to inhibit specific protein kinases and modulate signaling pathways related to cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Protein Kinases : The compound has shown potential in inhibiting kinases that are pivotal in cancer cell signaling pathways.
  • Induction of Apoptosis : Studies indicate that it promotes programmed cell death in cancer cells, thereby reducing tumor growth.

Anti-Cancer Properties

Recent studies have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines.

Cell LineIC50 (µM)Inhibition (%)
HCT116 (Colorectal)0.12>85
MDA-MB-231 (Breast)0.15>85
A549 (Lung)0.20>80

The results indicate that the compound effectively inhibits cell growth at low concentrations across different cancer types, suggesting a broad spectrum of anti-cancer activity.

Case Studies

  • Study on HCT116 and MDA-MB-231 Cells :
    • In a comparative study using the 3H thymidine incorporation assay, the compound was found to inhibit cell growth by more than 85% at a concentration of 1 µM in both colorectal and triple-negative breast cancer cell lines. This suggests a robust anti-proliferative effect that warrants further investigation into its clinical applications .
  • Mechanistic Insights :
    • Further analysis revealed that the compound's anti-cancer effects are mediated through the inhibition of the mTOR pathway, which is crucial for cell growth and proliferation. This finding aligns with previous research indicating that thieno[3,2-e]pyridine derivatives often target similar pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure aligns with a class of 4-arylthieno[2,3-b]pyridine-2-carboxamides, which exhibit antiplasmodial activity . Key analogs include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Properties/Activity
KuSaSch100 (17b) 4-Chlorophenyl, Phenyl C23H19ClN3OS 430.94 Antiplasmodial activity
KuSaSch101 (17c) 4-Fluorophenyl, Phenyl C23H19FN3OS 414.48 Moderate thermal stability
KuSaSch110 (17f) 4-Chlorophenyl, 3-Methylphenyl C24H21ClN3OS 444.96 High yield (97.9%)
BX89211 4-Methoxyphenyl, Furan-2-yl C22H19N3O3S 405.47 Commercially available
3-Amino-N-phenyl derivative (41) Phenyl C19H16N3OS 342.42 Synthesized via 3-step process

Key Observations :

  • Substituent Impact : Halogenated aryl groups (e.g., 4-chlorophenyl in KuSaSch100) enhance antiplasmodial activity, while methoxy or furan substituents (e.g., BX89211) may alter solubility and bioavailability .
  • Synthetic Yields : Yields vary significantly (36–97.9%), with electron-withdrawing groups (e.g., Cl) favoring higher yields in cyclocondensation reactions .
  • Thermal Stability : All analogs exhibit melting points below 250°C, suggesting moderate thermal stability suitable for pharmaceutical processing .

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